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Compound of Interest

Compound Name:
4,5-difluoro-1,3-benzothiazol-2-

amine

Cat. No.: B1427595 Get Quote

The 1,3-benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a

"privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.

[1][2][3][4] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for

interacting with biological targets. The 2-aminobenzothiazole moiety, in particular, serves as a

versatile synthetic handle, allowing for extensive functionalization to explore structure-activity

relationships (SAR).

This guide focuses on a specific, yet underexplored, member of this family: 4,5-difluoro-1,3-
benzothiazol-2-amine. The strategic incorporation of fluorine atoms onto the benzo portion of

the scaffold is a key design element. Fluorine substitution is a well-established strategy in drug

design to modulate a molecule's physicochemical and pharmacokinetic properties. It can

enhance metabolic stability by blocking sites of oxidation, increase binding affinity through

favorable electrostatic interactions, and alter lipophilicity, thereby improving membrane

permeability and oral bioavailability.

While literature dedicated exclusively to the 4,5-difluoro isomer is nascent, this guide will

synthesize available data from closely related analogs and the broader benzothiazole family.

We will explore its predicted properties, plausible synthetic routes, and the vast therapeutic

potential inherited from its parent scaffold, which exhibits activities ranging from anticancer and

anticonvulsant to antimicrobial and neuroprotective.[2][4][5][6]
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Characterization is fundamental to chemical research. While experimental data for 4,5-
difluoro-1,3-benzothiazol-2-amine is not widely published, we can infer its properties from

close structural analogs, such as 4,6-difluoro-1,3-benzothiazol-2-amine.

Core Properties
The following table summarizes the computed physicochemical properties for the closely

related isomer, 4,6-difluoro-1,3-benzothiazol-2-amine, which serves as a reliable proxy.

Property Value Source

Molecular Formula C₇H₄F₂N₂S [7]

Molecular Weight 186.18 g/mol [7]

IUPAC Name
4,5-difluoro-1,3-benzothiazol-

2-amine

XLogP3 2.2 [7]

Hydrogen Bond Donors 1 (amine group) [7]

Hydrogen Bond Acceptors 4 (2x F, 2x N) [7]

Expected Spectroscopic Data
The structural confirmation of 4,5-difluoro-1,3-benzothiazol-2-amine would rely on a

combination of spectroscopic techniques. Based on analyses of related fluorinated

benzothiazoles, the following profile is anticipated.[8][9]
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Technique Expected Observations

¹H-NMR

Signals in the aromatic region (approx. δ 6.8-7.5

ppm) corresponding to the two protons on the

benzene ring, showing complex coupling

patterns due to H-H and H-F interactions. A

broad singlet for the amine (-NH₂) protons

(approx. δ 7.5 ppm), which may be

exchangeable with D₂O.

¹³C-NMR

Distinct signals for the seven carbon atoms.

Carbons bonded to fluorine will appear as

doublets with large coupling constants (J-CF).

The C2 carbon (attached to the amino group

and part of the thiazole ring) would appear

downfield (approx. δ 168 ppm).

¹⁹F-NMR

Two distinct signals in the typical aromatic

fluorine region, each exhibiting coupling to

adjacent protons and potentially to each other.

This is a critical technique for confirming the

substitution pattern.

FT-IR (cm⁻¹)

Characteristic N-H stretching vibrations for the

primary amine (approx. 3300-3450 cm⁻¹), C=N

stretching of the thiazole ring (approx. 1630

cm⁻¹), and strong C-F stretching bands (approx.

1100-1250 cm⁻¹).

Mass Spec (HRMS)
A precise molecular ion peak confirming the

elemental composition (C₇H₄F₂N₂S).

Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-aminobenzothiazoles is well-documented, typically involving the cyclization

of a substituted aniline with a source of thiocyanate. A plausible and efficient route to the target

compound would start from 3,4-difluoroaniline.
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Protocol: Proposed Synthesis via Thiocyanation

Starting Material: 3,4-difluoroaniline.

Thiocyanation: The aromatic amine is reacted with a thiocyanate salt (e.g., NH₄SCN, KSCN)

in the presence of an oxidizing agent like bromine or copper(II) chloride in a suitable solvent

(e.g., acetic acid, methanol).

Mechanism: This proceeds via the formation of an intermediate N-arylthiourea, which then

undergoes oxidative intramolecular cyclization. The electrophilic sulfur attacks the ortho-

position of the aniline ring, followed by elimination to form the thiazole ring.

Work-up and Purification: The reaction mixture is typically neutralized, and the crude product

is precipitated or extracted. Purification is achieved through recrystallization or column

chromatography.

Caption: General synthetic route to 2-aminobenzothiazoles.

Reactivity and Derivatization Potential
The true value of 4,5-difluoro-1,3-benzothiazol-2-amine lies in its potential as a building

block. The exocyclic amino group at the C2 position is a nucleophilic center ripe for

derivatization, enabling the synthesis of vast chemical libraries for drug discovery. Key

reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Schiff Base Formation: Condensation with various aldehydes to yield imines, which are

precursors to many other heterocyclic systems.[10]

N-Arylation/Alkylation: Formation of secondary amines, expanding structural diversity.

Cyclization: Serving as a precursor for fused heterocyclic systems like thiazolo[3,2-

a]benzimidazoles.
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The 2-aminobenzothiazole scaffold is a validated pharmacophore with a remarkable spectrum

of biological activities. Derivatives have been developed and investigated for numerous

therapeutic areas.
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Caption: Diverse therapeutic applications of the benzothiazole core.
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Anticonvulsant Activity
Several studies have highlighted the potential of benzothiazole derivatives as anticonvulsant

agents. In-silico molecular docking studies have shown that these compounds can effectively

bind to key epilepsy targets, including γ-aminobutyric acid-aminotransferase (GABA-AT) and

sodium ion channels.[5] Synthetic derivatives have demonstrated potent activity in maximal

electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with some

candidates showing a protective index 7- to 67-fold higher than standard drugs, indicating a

wide therapeutic window.[11]

Anticancer Properties
The benzothiazole nucleus is a prominent feature in many anticancer agents.[4][6] Its

derivatives have been shown to inhibit a range of crucial cancer-related targets:

Kinase Inhibition: Compounds have been developed as potent inhibitors of Epidermal

Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 5 (CDK5), both of which are

implicated in cell proliferation and survival.[12][13]

Cytotoxicity: Many derivatives exhibit direct cytotoxic activity against various cancer cell

lines, including lung, breast, and leukemia.[14][15]

Antimicrobial and Antifungal Efficacy
The search for novel antimicrobial agents is a global priority, and benzothiazoles represent a

promising class of compounds. Derivatives have demonstrated significant efficacy against a

range of pathogens:

Antifungal: N-difluoromethyl benzothiazole selenones have shown exceptional activity

against phytopathogenic fungi like Rhizoctonia solani, outperforming commercial fungicides

in some cases.[8]

Antibacterial: Various Schiff bases and other conjugates have been synthesized and tested

against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, showing potent

inhibitory activity.[10][14]

Neuroprotective Applications
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Beyond anticonvulsant activity, the benzothiazole scaffold is relevant in neurodegenerative

diseases.

Alzheimer's Disease: 2-Phenylbenzothiazole derivatives, structurally related to the famous

Pittsburgh Compound-B (PIB), have been developed as imaging agents for detecting

amyloid-β plaques in the brain.[16]

Amyotrophic Lateral Sclerosis (ALS): Dexpramipexole, a tetrahydro-benzothiazole derivative,

was investigated for its neuroprotective effects in ALS, highlighting the scaffold's potential to

modulate mitochondrial stress.[4]

Pharmacokinetics and Toxicology: An In Silico
Perspective
For any compound to become a drug, it must possess favorable ADME (Absorption,

Distribution, Metabolism, and Excretion) properties. Computational tools like SwissADME are

often used for early-stage evaluation. Studies on 1,3-benzothiazole-2-amine derivatives have

shown that many analogs possess good predicted pharmacokinetic characteristics, including

the potential for blood-brain barrier penetration, which is crucial for CNS-acting drugs.[5]

The toxicological profile must also be carefully evaluated. While some highly functionalized

benzothiadiazine analogs used as food additives have been found to be poorly absorbed,

rapidly eliminated, and non-genotoxic in extensive testing[17][18], other fluorinated compounds

can be metabolized into toxic intermediates. For example, 1,3-difluoro-2-propanol is known to

be metabolized to the toxic aconitate hydratase inhibitor (-)-erythrofluorocitrate.[19] This

underscores the critical need for empirical toxicological evaluation of 4,5-difluoro-1,3-
benzothiazol-2-amine and its derivatives to ensure their safety.

Conclusion and Future Outlook
4,5-Difluoro-1,3-benzothiazol-2-amine stands as a molecule of significant synthetic and

therapeutic potential. While direct research on this specific isomer is limited, its structural

framework combines the proven pharmacological relevance of the 2-aminobenzothiazole core

with the advantageous physicochemical modifications afforded by difluorination. It is a prime

candidate for the development of new chemical entities targeting a wide array of diseases, from

epilepsy and cancer to microbial infections and neurodegeneration.
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Future research should focus on the efficient, scalable synthesis of this compound and the

subsequent creation of a diverse library of its derivatives. Systematic screening of these new

molecules against various biological targets will be essential to unlock their full therapeutic

potential and to determine if the specific 4,5-difluoro substitution pattern offers unique

advantages over other isomers. Such efforts will undoubtedly contribute to the rich and

continuing legacy of the benzothiazole scaffold in medicinal chemistry.

References
National Center for Biotechnology Information. PubChem Compound Summary for CID

737406, 4,6-Difluoro-1,3-benzothiazol-2-amine. Available from: [Link].

ChemBK. 4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE Request for Quotation.

Available from: [Link].

Zhang, Y., et al. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as

Novel Inhibitors Against Phytopathogenic Fungi. Molecules. 2024. Available from: [Link].

National Center for Biotechnology Information. PubChem Compound Summary for CID

177792808, 5-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine. Available from: [Link].

Ali, A., et al. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-

2-amine derivatives as anticonvulsants. Oman Medical Journal. 2023. Available from: [Link].

Sheremetev, A.B., et al. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank. 2017.

Available from: [Link].

Dierckx, R.A., et al. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and

Evaluation as Amyloid Imaging Agent in Comparison With [11C]PIB. Bioorganic & Medicinal

Chemistry Letters. 2009. Available from: [Link].

Rogoza, A.V., et al. Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of

Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles.

Russian Chemical Bulletin. 2001. Available from: [Link].

Al-Amiery, A.A., et al. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

Journal of Organic and Pharmaceutical Chemistry. 2012. Available from: [Link].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4_6-Difluoro-1_3-benzothiazol-2-amine
https://www.chembk.com/en/chem/4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE
https://www.mdpi.com/1420-3049/29/13/3103
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4_6-difluoro-1_3-benzothiazol-2-amine
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10495914/
https://www.mdpi.com/1422-8599/2017/3/M948
https://pubmed.ncbi.nlm.nih.gov/19117765/
https://www.researchgate.net/publication/247656929_Synthesis_of_45-Dihydrothiazole_Derivatives_by_the_Reaction_of_Perfluoro-2-methylpent-2-en-3-yl_Isothiocyanate_with_Ambident_NO-_and_NS-Nucleophiles
https://www.jocpr.com/articles/synthesis-and-identification-of-some-derivatives-of-134-thiadiazole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Schöbel, J., et al. Synthesis of Benzo[5][20]thiazolo[2,3-c][7][20][21]triazole Derivatives via

C-H Bond Functionalization of Disulfide Intermediates. Molecules. 2022. Available from:

[Link].

Glavaš-Obrovac, L., et al. Biological Activity of Newly Synthesized Benzimidazole and

Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. 2021. Available from: [Link].

Zakharyan, A.V., et al. Modern Approaches to the Synthesis and Transformations of

Practically Valuable Benzothiazole Derivatives. Molecules. 2023. Available from: [Link].

Das, D., et al. Recent advances in the synthesis of new benzothiazole based anti-tubercular

compounds. RSC Advances. 2023. Available from: [Link].

Matysiak, J., et al. Synthesis and biological activity of novel benzoazoles, benzoazines and

other analogs functionalized by 2,4-dihydroxyphenyl moiety. European Journal of Medicinal

Chemistry. 2011. Available from: [Link].

Xi, C., et al. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e]

[7][8]thiazin-4-one Derivatives. Molecules. 2023. Available from: [Link].

Mead, R.J., et al. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient

of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Toxicology and

Applied Pharmacology. 1990. Available from: [Link].

Kaur, R., et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic

potency: experimental, investigational and approved drugs. Journal of Controlled Release.

2024. Available from: [Link].

Al-Masoudi, N.A. Synthesis and Study the Biological Activity of Some New Derivatives of 2-

Aminobenzothiazole. International Journal of Drug Delivery Technology. 2022. Available

from: [Link].

Liu, Y., et al. Synthesis, Characterization, and Biological Activity of a Novel Series of

Benzo[5][20]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor

Receptor Inhibitors. Molecules. 2019. Available from: [Link].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12664626/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4_6-difluoro-1_3-benzothiazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4_6-difluoro-1_3-benzothiazol-2-amine
https://www.chembk.com/en/chem/4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8878298/
https://fulir.irb.hr/id/eprint/7989/1/molecules-26-04803-v2.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10004944/
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03862a
https://www.researchgate.net/publication/51733610_Synthesis_and_biological_activity_of_novel_benzoazoles_benzoazines_and_other_analogs_functionalized_by_24-dihydroxyphenyl_moiety
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://www.mdpi.com/1420-3049/31/2/314
https://www.mdpi.com/1420-3049/28/13/5053
https://pubmed.ncbi.nlm.nih.gov/2170940/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11440618/
https://ijddt.com/index.php/ijddt/article/view/100
https://pmc.ncbi.nlm.nih.gov/articles/PMC12664626/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4_6-difluoro-1_3-benzothiazol-2-amine
https://www.mdpi.com/1420-3049/24/4/704
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Badgujar, N.D., et al. Recent Advances in Medicinal Chemistry with Benzothiazole-Based

Compounds: An In-Depth Review. Journal of Chemical Reviews. 2024. Available from: [Link].

Gáspár, A., et al. Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses,

Photophysical Properties and Applications. International Journal of Molecular Sciences.

2023. Available from: [Link].

Grewal, G., et al. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.

Pharmaceuticals. 2024. Available from: [Link].

El-Sayed, H.A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds

Associated with Four Biological Activities. Molecules. 2021. Available from: [Link].

Siddiqui, N., et al. Design of benzothiazole-1,3,4-thiadiazole conjugates: synthesis and

anticonvulsant evaluation. Archiv der Pharmazie. 2013. Available from: [Link].

Arthur, A.J., et al. Toxicological evaluation of two flavors with modifying properties: 3-((4-

amino-2,2-dioxido-1H-benzo[c][7][9][21]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-

propylpropanamide and (S)-1-(3-(((4-amino-2,2-dioxido-1H-benzo[c][7][9][21]thiadiazin-5-

yl)oxy)methyl)piperidin-1-yl)-3-methylbutan-1-one. Food and Chemical Toxicology. 2015.

Available from: [Link].

National Center for Biotechnology Information. PubChem Compound Summary for CID

771620, 4-Amino-5-chloro-2,1,3-benzothiadiazole. Available from: [Link].

Asiri, A.M., et al. Synthesis, spectroscopic characterization, X-ray crystallography, structural

activity relationship and antimicrobial activity of some novel 4-(5-(10-(3- N, N -

dimethylamino)propyl)-10 H -phenothiazine-3-yl)-1, 3, 4-thiadiazole-2-yl) Azo dye/Schiff.

Journal of Molecular Structure. 2016. Available from: [Link].

Grotz, V.L., et al. Toxicological Evaluation of the Flavour Ingredient N-(1-((4-amino-2,2-

dioxido-1H-benzo[c][7][9][21]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-

dimethylisonicotinamide (S2218). Toxicology Letters. 2018. Available from: [Link].

Chen, J., et al. N-(5-Chloro-1,3-thia-zol-2-yl)-2,4-difluoro-benzamide. Acta Crystallographica

Section E. 2012. Available from: [Link].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.jcreview.com/article_193132.html
https://www.mdpi.com/1422-0067/24/13/10543
https://www.mdpi.com/1424-8247/17/5/627
https://www.mdpi.com/1420-3049/26/5/1449
https://pubmed.ncbi.nlm.nih.gov/23843236/
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://www.mdpi.com/1422-8599/2023/1/M1596
https://www.chembk.com/en/chem/4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://www.mdpi.com/1422-8599/2023/1/M1596
https://www.chembk.com/en/chem/4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE
https://pubmed.ncbi.nlm.nih.gov/25434309/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2_1_3-benzothiadiazole
https://www.researchgate.net/publication/307525381_Synthesis_spectroscopic_characterization_X-ray_crystallography_structural_activity_relationship_and_antimicrobial_activity_of_some_novel_4-5-10-3-N_N-dimethylaminopropyl-10_H_-phenothiazine-3-yl-1
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://www.mdpi.com/1422-8599/2023/1/M1596
https://www.chembk.com/en/chem/4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE
https://www.researchgate.net/publication/326848777_Toxicological_Evaluation_of_the_Flavour_Ingredient_N-1-4-amino-22-dioxido-1_H_-benzoc126thiadiazin-5-yloxy-2-methylpropan-2-yl-26-dimethylisonicotinamide_S2218
https://pubmed.ncbi.nlm.nih.gov/22719468/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Engh, R.A., et al. Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-

thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. Journal of

Medicinal Chemistry. 2012. Available from: [Link].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Modern Approaches to the Synthesis and Transformations of Practically Valuable
Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds
- PMC [pmc.ncbi.nlm.nih.gov]

3. jchemrev.com [jchemrev.com]

4. mdpi.com [mdpi.com]

5. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine
derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency:
experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide [mdpi.com]

10. researchgate.net [researchgate.net]

11. Design of benzothiazole-1,3,4-thiadiazole conjugates: synthesis and anticonvulsant
evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

12. mdpi.com [mdpi.com]

13. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-
sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. fulir.irb.hr [fulir.irb.hr]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22900997/
https://www.benchchem.com/product/b1427595?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8070523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8070523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10359851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10359851/
https://www.jchemrev.com/article_193803.html
https://www.mdpi.com/2624-8549/7/4/118
https://pmc.ncbi.nlm.nih.gov/articles/PMC12664626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12664626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12577756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12577756/
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://www.mdpi.com/1420-3049/31/2/314
https://www.mdpi.com/1422-8599/2023/1/M1596
https://www.researchgate.net/publication/318255445_Synthesis_spectroscopic_characterization_X-ray_crystallography_structural_activity_relationship_and_antimicrobial_activity_of_some_novel_4-5-10-3-_N_N_-dimethylaminopropyl-10_H_-phenothiazine-3-yl-1_3
https://pubmed.ncbi.nlm.nih.gov/24081512/
https://pubmed.ncbi.nlm.nih.gov/24081512/
https://www.mdpi.com/1420-3049/24/4/682
https://pubmed.ncbi.nlm.nih.gov/22889803/
https://pubmed.ncbi.nlm.nih.gov/22889803/
https://pubmed.ncbi.nlm.nih.gov/22889803/
http://fulir.irb.hr/6530/1/RacaneL_BiologicalActivity_Molecules26_2021_4935.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. researchgate.net [researchgate.net]

16. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as
amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Toxicological evaluation of two flavors with modifying properties: 3-((4-amino-2,2-dioxido-
1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide and (S)-1-(3-(((4-
amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)methyl)piperidin-1-yl)-3-
methylbutan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

19. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the
pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed
[pubmed.ncbi.nlm.nih.gov]

20. 5-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine | C7H3BrF2N2S | CID 177792808 -
PubChem [pubchem.ncbi.nlm.nih.gov]

21. chembk.com [chembk.com]

To cite this document: BenchChem. [Introduction: The Significance of a Privileged Scaffold].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1427595#4-5-difluoro-1-3-benzothiazol-2-amine-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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